molecular formula C11H11FN2O2 B555187 6-Fluoro-DL-tryptophan CAS No. 7730-20-3

6-Fluoro-DL-tryptophan

Cat. No. B555187
CAS RN: 7730-20-3
M. Wt: 222,22 g/mole
InChI Key: YMEXGEAJNZRQEH-UHFFFAOYSA-N
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Description

6-Fluoro-DL-tryptophan (6-F-TRP) is a serotonin (5-HT) synthesis inhibitor . It is metabolized in the brain and may be useful for tracing neuronal serotoninergic pools . It is used as a competitive inhibitor of tryptophan binding to albumin and passage through the blood-brain barrier (BBB) .


Synthesis Analysis

6-Fluoro-DL-tryptophan is metabolized in the brain . It has specific effects on the rat brain serotoninergic pathway .


Molecular Structure Analysis

The molecular formula of 6-Fluoro-DL-tryptophan is C11H11FN2O2 . Its molecular weight is 222.2156 . The IUPAC Standard InChI is InChI=1S/C11H11FN2O2/c12-7-1-2-8-6 (3-9 (13)11 (15)16)5-14-10 (8)4-7/h1-2,4-5,9,14H,3,13H2, (H,15,16) .


Chemical Reactions Analysis

6-Fluoro-DL-tryptophan is a serotonin synthesis inhibitor . It can behave as a substrate for the serotonin neural transporter for passage through the blood-brain barrier .


Physical And Chemical Properties Analysis

The molecular formula of 6-Fluoro-DL-tryptophan is C11H11FN2O2 . Its molecular weight is 222.2156 . The IUPAC Standard InChI is InChI=1S/C11H11FN2O2/c12-7-1-2-8-6 (3-9 (13)11 (15)16)5-14-10 (8)4-7/h1-2,4-5,9,14H,3,13H2, (H,15,16) .

Scientific Research Applications

6-Fluoro-DL-tryptophan: A Comprehensive Analysis of Scientific Research Applications

Serotonin Synthesis Inhibition: 6-Fluoro-DL-tryptophan acts as a serotonin synthesis inhibitor, which is metabolized in the brain. This property makes it useful for tracing neuronal serotoninergic pools, providing insights into the functioning of serotonin in various neurological processes .

Albumin Binding Competition: It serves as a competitive inhibitor of tryptophan binding to albumin. This application is significant in studies related to the transport of tryptophan through the blood-brain barrier, affecting its availability in the brain .

Neurotransmitter Transport Studies: 6-Fluoro-DL-tryptophan is used in research to understand the transport mechanisms of neurotransmitters, particularly serotonin, across neuron synapses .

Neuropharmacology: In neuropharmacological research, 6-Fluoro-DL-tryptophan is utilized to study the effects of altered serotonin levels on behavior and mood disorders .

Metabolic Pathway Analysis: This compound is involved in studies examining metabolic pathways of serotonin and related neurotransmitters, which can lead to the development of new therapeutic drugs .

Neuroimaging: Researchers use 6-Fluoro-DL-tryptophan in neuroimaging to visualize and measure serotoninergic activity within the brain, aiding in the diagnosis and treatment of neurological disorders .

Neurological Disorder Research: It is instrumental in investigating the role of serotonin in neurological disorders such as depression, anxiety, and schizophrenia .

Development of Serotoninergic Agents: 6-Fluoro-DL-tryptophan’s interaction with serotonin synthesis makes it a valuable tool in developing agents that can modulate serotonin levels for therapeutic purposes .

Mechanism of Action

Target of Action

6-Fluoro-DL-tryptophan is primarily targeted at the serotonin synthesis pathway . It acts as a serotonin synthesis inhibitor , affecting the production of serotonin, a monoamine neurotransmitter that is biochemically derived from tryptophan .

Mode of Action

The compound interacts with its targets by inhibiting the synthesis of serotonin . It is used as a competitive inhibitor of tryptophan binding to albumin . This means it competes with tryptophan for the same binding site, thereby reducing the amount of tryptophan that can bind to albumin.

Biochemical Pathways

6-Fluoro-DL-tryptophan affects the serotonin synthesis pathway . Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that is biochemically derived from tryptophan . By inhibiting the synthesis of serotonin, 6-Fluoro-DL-tryptophan can impact various biochemical pathways that rely on serotonin.

Pharmacokinetics

It can behave as a substrate for the serotonin neural transporter, which allows it to pass through the blood-brain barrier .

Result of Action

The primary molecular effect of 6-Fluoro-DL-tryptophan’s action is a reduction in the synthesis of serotonin . This leads to a transient depletion of serotonin in the brain . The cellular effects can vary, but generally, a decrease in serotonin levels can affect mood, sleep, appetite, and other physiological processes.

Action Environment

The action, efficacy, and stability of 6-Fluoro-DL-tryptophan can be influenced by various environmental factorsFor instance, the competitive inhibition of tryptophan binding to albumin suggests that the concentration of tryptophan in the environment could influence the efficacy of 6-Fluoro-DL-tryptophan .

Safety and Hazards

Avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs . Use in a well-ventilated area . Prevent concentration in hollows and sumps . Do not enter confined spaces until the atmosphere has been checked . Do not allow material to contact humans, exposed food, or food utensils .

properties

IUPAC Name

2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXGEAJNZRQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874167
Record name 6-Fluorotryptophan
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Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-DL-tryptophan

CAS RN

7730-20-3, 343-92-0
Record name 6-Fluorotryptophan
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Record name 6-Fluorotryptophan
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Record name 6-Fluorotryptophan, DL-
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Record name 7730-20-3
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Record name 6-fluoro-DL-tryptophan
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Record name 6-FLUOROTRYPTOPHAN, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-Fluoro-DL-tryptophan interact with its target and what are the downstream effects?

A: 6-Fluoro-DL-tryptophan acts as an inhibitor of anthranilate synthase (AS), a key enzyme in the biosynthesis of tryptophan and tryptophan-derived compounds like avenanthramides. [] This inhibition occurs due to the structural similarity of 6-Fluoro-DL-tryptophan to the natural feedback inhibitor, L-tryptophan. In oats, inhibiting AS with 6-Fluoro-DL-tryptophan prevents the accumulation of avenanthramide A, demonstrating the compound's impact on the biosynthetic pathway. [] Similar inhibitory effects have been observed on 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHP synthase), another enzyme involved in the biosynthesis of aromatic amino acids, in Intrasporangium sp. [] This inhibition suggests a potential role of 6-Fluoro-DL-tryptophan in influencing the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in bacteria, fungi, and plants.

Q2: What is known about the structural characterization of 6-Fluoro-DL-tryptophan?

A: 6-Fluoro-DL-tryptophan is a halogenated analog of tryptophan where a fluorine atom replaces a hydrogen atom at the 6th position of the indole ring. While the exact spectroscopic data was not provided in the provided papers, research indicates that halogenated tryptophan analogs, including 6-Fluoro-DL-tryptophan, exhibit red-shifted phosphorescence emission spectra compared to tryptophan when embedded in glassy powders of freeze-dried sucrose. [] This shift suggests alterations in the electronic structure and excited state properties due to the fluorine substitution.

Q3: How does the structure of 6-Fluoro-DL-tryptophan impact its activity compared to L-tryptophan or other analogs?

A: The position of the fluorine atom on the indole ring significantly influences the biological activity of 6-Fluoro-DL-tryptophan. Studies on the direct separation of tryptophan analogs using reversed-phase liquid chromatography with a heptakis(3-O-methyl)-β-cyclodextrin stationary phase showed that substitution at the 6-position, as in 6-Fluoro-DL-tryptophan, significantly increased both retention time and enantioselectivity compared to other substitutions. [] This indicates that the fluorine atom at the 6-position enhances the interaction with the stationary phase, potentially through altered hydrophobic interactions or steric effects. Additionally, research on anthranilate synthase activity showed that while 6-Fluoro-DL-tryptophan inhibits the enzyme, D-tryptophan has no effect. [] This highlights the importance of stereochemistry and the specific substitution pattern for effective inhibition of AS.

Q4: What is known about the pharmacokinetics of 6-Fluoro-DL-tryptophan, specifically its interactions with albumin and brain uptake?

A: Research indicates that 6-Fluoro-DL-tryptophan competes with L-tryptophan for binding to albumin, a protein responsible for transporting various substances in the blood. [] This competition suggests that 6-Fluoro-DL-tryptophan can interact with the same binding sites on albumin as L-tryptophan, potentially influencing its distribution and availability. Furthermore, studies on the metabolism of 6-Fluoro-DL-tryptophan and its effects on the rat brain serotonergic pathway suggest that it can cross the blood-brain barrier, a crucial factor for compounds intended to exert effects on the central nervous system. []

Q5: Are there analytical methods to study 6-Fluoro-DL-tryptophan?

A: While specific analytical methods for 6-Fluoro-DL-tryptophan were not detailed in the provided abstracts, Raman and fluorescence spectroscopy have been explored as techniques for qualitative and quantitative analysis of fluoroorganic aromatic compounds, including similar molecules. [] These techniques, utilizing pulsed copper vapor lasers for excitation, can identify different fluoroorganic molecules in mixtures and pure samples. Additionally, reversed-phase liquid chromatography with specific chiral stationary phases has proven effective in separating and analyzing various tryptophan analogs, including 6-Fluoro-DL-tryptophan. [] This technique allows for the differentiation and quantification of enantiomers, providing valuable insights into the stereochemical aspects of these compounds.

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